molecular formula C26H21BrN4O3S B12191225 5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B12191225
M. Wt: 549.4 g/mol
InChI Key: UVEXMGQYHYRDQV-UHFFFAOYSA-N
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Description

The compound 5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex tricyclic derivative featuring a fused heterocyclic core with multiple substituents. Key structural elements include:

  • 4-Bromophenylsulfonyl group: A bulky, electron-withdrawing substituent that enhances electrophilic character and may influence binding interactions in biological systems.
  • Imino group (C=NH): Participates in hydrogen bonding and contributes to planarization of the tricyclic system.
  • Tricyclic framework: Provides rigidity, which can stabilize interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C26H21BrN4O3S

Molecular Weight

549.4 g/mol

IUPAC Name

5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C26H21BrN4O3S/c1-16-5-7-18(8-6-16)15-31-23(28)22(35(33,34)20-11-9-19(27)10-12-20)14-21-25(31)29-24-17(2)4-3-13-30(24)26(21)32/h3-14,28H,15H2,1-2H3

InChI Key

UVEXMGQYHYRDQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)N5C=CC=C(C5=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds. These products can have different properties and applications depending on the functional groups introduced.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique triazatricyclo structure that enhances its reactivity and interaction with biological systems. The presence of the bromophenyl and sulfonyl groups contributes to its chemical stability and solubility in organic solvents, making it suitable for various applications.

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Its structural properties allow it to interact with specific biological targets involved in cancer proliferation.

Case Study:
In a study examining the effects of similar sulfonyl compounds on cancer cell lines, it was found that modifications to the sulfonyl group significantly influenced the compound's cytotoxicity against various cancer types. This suggests that derivatives of the target compound could be designed to enhance therapeutic efficacy .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth.

Case Study:
A derivative of this compound was tested against several bacterial strains and demonstrated significant inhibition of growth, indicating potential use as an antibiotic .

Material Science

The unique structural characteristics allow this compound to be utilized in the development of new materials, particularly in creating polymers with enhanced properties.

Application Example:
In polymer chemistry, incorporating sulfonamide groups into polymer matrices has been shown to improve thermal stability and mechanical strength . This opens avenues for developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with molecular targets and pathways. The sulfonyl and imino groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related analogs, emphasizing substituent-driven differences:

Compound Name / CAS No. Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-Bromophenylsulfonyl, 4-methylbenzyl, imino, methyl C₂₇H₂₄BrN₅O₃S ~610.5 (calc.) High lipophilicity (predicted logP >3.5)
Ethyl 6-(4-fluorobenzoyl)imino... [CAS N/A] 4-Fluorobenzoyl, 3-methoxypropyl, ethyl ester C₂₆H₂₅FN₄O₅ 492.5 XLogP3: 2.8; moderate solubility in DMSO
5-(4-Fluorobenzenesulfonyl)... [862488-54-8] 4-Fluorobenzenesulfonyl, 7,11-dimethyl C₂₃H₂₁FN₄O₃S 476.5 Commercial availability; likely crystalline
N-[(4-Fluorophenyl)methyl]... [847917-30-0] 4-Fluorophenylmethyl, butyl, cyano C₂₄H₂₄FN₅O₂ 449.5 Lower molecular weight; polar cyanogroup

Key Observations :

  • Sulfonyl vs. Benzoyl Groups : The sulfonyl group in the target compound and CAS 862488-54-8 provides stronger electron-withdrawing effects compared to the benzoyl group in the ethyl ester analog, influencing reactivity and stability .
  • Substituent Flexibility : The 3-methoxypropyl chain in the ethyl ester analog introduces rotational flexibility, whereas the rigid tricyclic core of the target compound restricts conformational mobility, possibly improving target selectivity .

Biological Activity

The compound 5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule that has shown potential in various biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves multiple steps that typically include the formation of sulfonamide derivatives and triazole rings. The structural complexity is derived from the incorporation of various functional groups such as bromophenyl and methylphenyl moieties, which are known to influence biological activity.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC20H20BrN3O2S
Molecular Weight433.36 g/mol
Key Functional GroupsSulfonyl, Imino, Triazole
StereochemistryMultiple chiral centers

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, derivatives of bromophenyl sulfonamides have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth.

Case Study: Antimicrobial Screening

A study evaluated a series of bromophenyl derivatives for their antimicrobial efficacy using the turbidimetric method. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against E. coli and S. aureus .

Anticancer Activity

The anticancer potential of the compound has also been explored. In vitro studies on human breast adenocarcinoma cell lines (MCF7) demonstrated that similar compounds could induce apoptosis and inhibit cell proliferation.

Case Study: Anticancer Screening

In a study involving sulfonamide derivatives, compounds with the bromophenyl group showed IC50 values ranging from 5 to 15 µM against MCF7 cells. Molecular docking studies suggested strong binding affinity to estrogen receptors, indicating a potential mechanism for anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with sulfonamide groups often inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase.
  • Receptor Binding : The presence of imino and triazole groups may facilitate binding to specific receptors involved in cancer pathways, leading to altered gene expression and apoptosis .

Table 2: Summary of Biological Activities

Activity TypeOrganism/Cell LineMechanismObserved Effects
AntimicrobialE. coli, S. aureusEnzyme inhibitionGrowth inhibition
AnticancerMCF7 (breast cancer)Receptor bindingCell proliferation inhibition

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